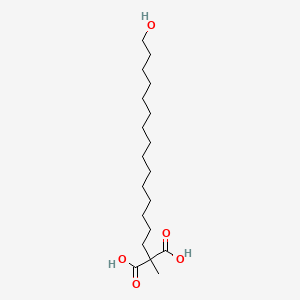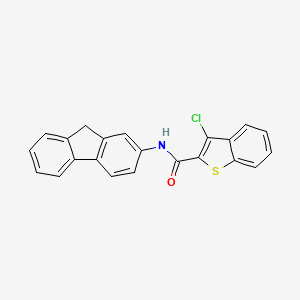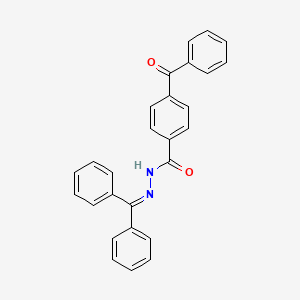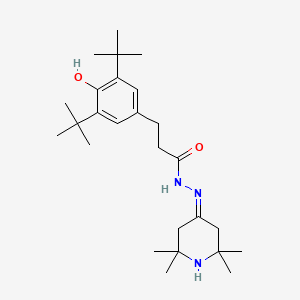
N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPP is a small molecule that has been shown to have various biological effects, making it a promising candidate for use in a wide range of research fields.
Mécanisme D'action
The mechanism of action of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels. This property is particularly relevant in cancer research, as the growth and spread of tumors is dependent on the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in scientific research is its small size and relative simplicity. This makes it easy to synthesize and manipulate in lab experiments. Additionally, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have low toxicity, making it a relatively safe compound to work with.
However, there are also limitations to the use of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments. One of the primary limitations is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is in the development of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide derivatives that have improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its potential applications in various research fields. Finally, there is a need for further in vivo studies to determine the safety and efficacy of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in animal models.
Méthodes De Synthèse
The synthesis of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-butoxyaniline with phthalic anhydride to form the intermediate compound, 2-(2-butoxyphenyl)-1,3-dioxoisoindoline. This intermediate is then reacted with propanoyl chloride to produce the final product, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
Applications De Recherche Scientifique
N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have various applications in scientific research. One of the primary areas of interest is in the field of cancer research. N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have anti-tumor properties, making it a potential candidate for use in cancer treatment. Additionally, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for use in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-butoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-13-27-18-12-8-7-11-17(18)22-19(24)14(2)23-20(25)15-9-5-6-10-16(15)21(23)26/h5-12,14H,3-4,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVCRUQZRPUGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)
![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)


![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)


![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)